molecular formula C11H18Cl2N2 B8774297 4-(Piperidin-1-yl)aniline dihydrochloride

4-(Piperidin-1-yl)aniline dihydrochloride

Cat. No. B8774297
M. Wt: 249.18 g/mol
InChI Key: HZLBCGZSDLAQOA-UHFFFAOYSA-N
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Patent
US05580883

Procedure details

A solution of N-(4-aminophenyl)piperidine dihydrochloride (2.49 g) and triethylamine (5.6 g) in dichloroform (30 ml) was ice-cooled and to this was added dropwise acetyl chloride (1.42 ml). After stirred at room temperature for 30 minutes, water (10 ml) was added to the mixture and the organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off and then the residue was recrystallized from ethyl ether to obtain N(4-acetylaminophenyl)piperidine (2 g) as colorless crystals, m.p. 150°-152° C.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
1.42 mL
Type
reactant
Reaction Step Three
[Compound]
Name
dichloroform
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.C(N(CC)CC)C.[C:23](Cl)(=[O:25])[CH3:24]>O>[C:23]([NH:3][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1)(=[O:25])[CH3:24] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
Cl.Cl.NC1=CC=C(C=C1)N1CCCCC1
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
dichloroform
Quantity
30 mL
Type
solvent
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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